molecular formula C13H15NO2 B1272665 (2,5,7-trimethyl-1H-indol-3-yl)acetic acid CAS No. 91957-25-4

(2,5,7-trimethyl-1H-indol-3-yl)acetic acid

Cat. No.: B1272665
CAS No.: 91957-25-4
M. Wt: 217.26 g/mol
InChI Key: UEEPPNNQZQTJMO-UHFFFAOYSA-N
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Description

(2,5,7-Trimethyl-1H-indol-3-yl)acetic acid is an organic compound with the molecular formula C13H15NO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an indole ring substituted with three methyl groups at positions 2, 5, and 7, and an acetic acid moiety at position 3.

Biochemical Analysis

Biochemical Properties

(2,5,7-trimethyl-1H-indol-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity through binding interactions . The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or direct activation of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activity . These effects can result in altered cell function, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, altering their conformation and activity, or interact with DNA-binding proteins, influencing gene expression . These interactions can lead to enzyme inhibition or activation, changes in transcriptional activity, and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by specific enzymes, leading to the production of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s overall effects on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with transporters or binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and subsequent cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5,7-trimethyl-1H-indol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions: (2,5,7-Trimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Properties

IUPAC Name

2-(2,5,7-trimethyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-7-4-8(2)13-11(5-7)10(6-12(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEPPNNQZQTJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378225
Record name (2,5,7-trimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91957-25-4
Record name (2,5,7-trimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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